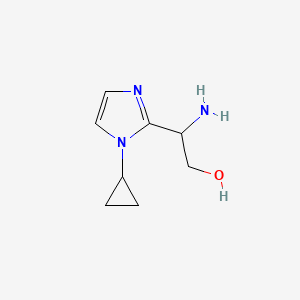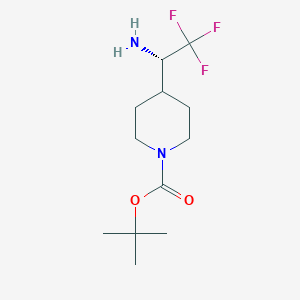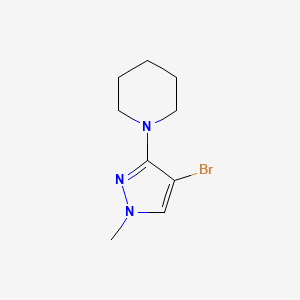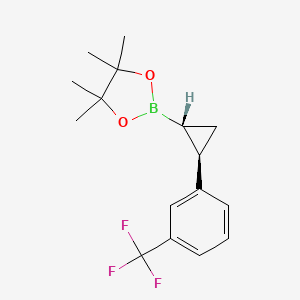
4,4,5,5-tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a dioxaborolane compound under controlled conditions. The reaction may require a catalyst, such as a palladium complex, and is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale batch reactions using similar synthetic routes. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters to boranes.
Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted aromatic or aliphatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
Boronic esters have applications in medicinal chemistry for developing pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry
In the industrial sector, boronic esters are used in the synthesis of advanced materials, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the target molecule, forming a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- Cyclopropylboronic acid
Uniqueness
4,4,5,5-tetramethyl-2-((1R,2R)-2-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is unique due to its trifluoromethylphenyl group, which can impart distinct electronic and steric properties, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C16H20BF3O2 |
|---|---|
Molekulargewicht |
312.1 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-9-12(13)10-6-5-7-11(8-10)16(18,19)20/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
PMJJIDGONUAMFM-QWHCGFSZSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)C(F)(F)F |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


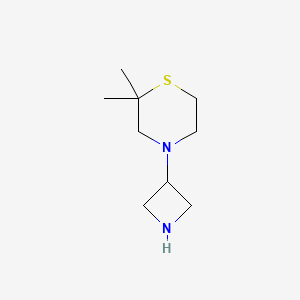


![Benzyl (3aR,6aS)-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13334920.png)
![7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine](/img/structure/B13334925.png)
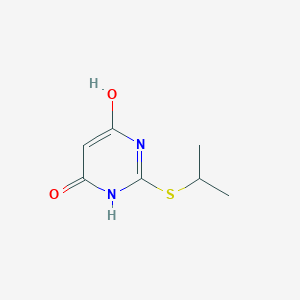

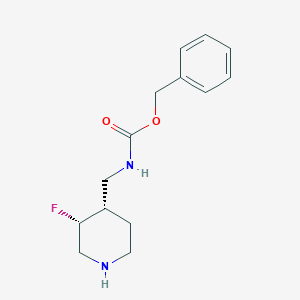
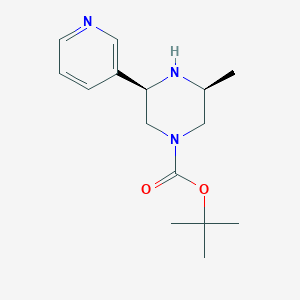
![4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B13334954.png)
